Cas no 696646-49-8 (3-(3-Bromophenyl)-1H-pyrazole-4-carbaldehyde)

3-(3-Bromophenyl)-1H-pyrazole-4-carbaldehyde is a brominated pyrazole derivative featuring a reactive aldehyde functional group, making it a versatile intermediate in organic synthesis. Its structure combines a 3-bromophenyl substituent with a pyrazole core, offering opportunities for further functionalization via cross-coupling reactions, nucleophilic additions, or condensation reactions. The bromine moiety enhances its utility in metal-catalyzed transformations, such as Suzuki or Heck couplings, while the aldehyde group facilitates the formation of heterocycles or Schiff bases. This compound is particularly valuable in pharmaceutical and agrochemical research, where its scaffold serves as a building block for bioactive molecules. High purity and well-defined reactivity ensure consistent performance in synthetic applications.
3-(3-Bromophenyl)-1H-pyrazole-4-carbaldehyde structure
696646-49-8 structure
Product Name:3-(3-Bromophenyl)-1H-pyrazole-4-carbaldehyde
CAS No:696646-49-8
MF:C10H7BrN2O
MW:251.079381227493
MDL:MFCD03834504
CID:1738506
PubChem ID:4201982
Update Time:2025-11-02

3-(3-Bromophenyl)-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-4-carboxaldehyde, 3-(3-bromophenyl)-
    • 3-(3-Bromophenyl)-1H-pyrazole-4-carbaldehyde
    • AKOS000266584
    • DB-365439
    • CS-0236202
    • EN300-1697089
    • ALBB-006697
    • LS-02381
    • F83155
    • 5-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde
    • STK500614
    • Z362114634
    • MFCD03834504
    • 696646-49-8
    • MDL: MFCD03834504
    • Inchi: 1S/C10H7BrN2O/c11-9-3-1-2-7(4-9)10-8(6-14)5-12-13-10/h1-6H,(H,12,13)
    • InChI Key: YMIUREILNBMIQQ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)C1=C(C=O)C=NN1

Computed Properties

  • Exact Mass: 249.97421
  • Monoisotopic Mass: 249.97418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 45.8Ų

Experimental Properties

  • PSA: 45.75

3-(3-Bromophenyl)-1H-pyrazole-4-carbaldehyde Pricemore >>

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3-(3-Bromophenyl)-1H-pyrazole-4-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:696646-49-8)3-(3-Bromophenyl)-1H-pyrazole-4-carbaldehyde
Order Number:A1172213
Stock Status:in Stock
Quantity:250mg/1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:22
Price ($):158.0/319.0/1273.0
Email:sales@amadischem.com

Additional information on 3-(3-Bromophenyl)-1H-pyrazole-4-carbaldehyde

Comprehensive Guide to 3-(3-Bromophenyl)-1H-pyrazole-4-carbaldehyde (CAS No. 696646-49-8)

3-(3-Bromophenyl)-1H-pyrazole-4-carbaldehyde (CAS 696646-49-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This brominated pyrazole derivative serves as a crucial building block in medicinal chemistry, particularly in the development of novel drug candidates. With its unique aldehyde functional group and aromatic bromine substitution, this compound offers versatile reactivity that makes it valuable for various synthetic applications.

The molecular structure of 3-(3-Bromophenyl)-1H-pyrazole-4-carbaldehyde features a pyrazole core substituted at the 3-position with a bromophenyl group and at the 4-position with a formyl group. This strategic arrangement of functional groups enables multiple reaction pathways, making it particularly useful in heterocyclic chemistry and drug discovery. Researchers frequently employ this compound as a precursor for synthesizing more complex molecules through condensation, cyclization, or cross-coupling reactions.

Recent studies highlight the growing importance of pyrazole-based compounds in addressing current healthcare challenges. As the pharmaceutical industry focuses on developing treatments for chronic diseases and neurological disorders, 3-(3-Bromophenyl)-1H-pyrazole-4-carbaldehyde has emerged as a valuable scaffold for creating potential therapeutic agents. Its structural features allow for the development of molecules with improved bioavailability and target specificity, addressing common limitations in drug development.

In materials science, 696646-49-8 has shown promise in the synthesis of advanced organic materials. The compound's ability to form stable complexes with various metals makes it interesting for applications in organic electronics and catalysis. Researchers are exploring its potential in creating novel photovoltaic materials and luminescent compounds, aligning with the global push toward sustainable energy solutions.

The synthesis of 3-(3-Bromophenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions starting from commercially available precursors. Modern synthetic approaches emphasize green chemistry principles, aiming to reduce environmental impact while maintaining high yields. Recent advancements in microwave-assisted synthesis and flow chemistry have improved the efficiency of producing this valuable intermediate.

Quality control for CAS 696646-49-8 requires rigorous analytical techniques. Standard characterization methods include HPLC analysis, mass spectrometry, and NMR spectroscopy to ensure purity and confirm molecular structure. The compound typically appears as a light yellow to off-white crystalline powder with specific solubility characteristics that influence its handling and application in various research settings.

Storage and handling of 3-(3-Bromophenyl)-1H-pyrazole-4-carbaldehyde require standard laboratory precautions. While not classified as highly hazardous, proper measures should be taken to maintain stability, including protection from moisture and extreme temperatures. Researchers often store this compound under inert atmosphere conditions to preserve its aldehyde functionality and prevent degradation.

The market for pyrazole derivatives like 696646-49-8 has shown steady growth, driven by increasing pharmaceutical R&D and materials science applications. Suppliers typically offer this compound in various quantities, from milligram-scale for research purposes to kilogram quantities for industrial applications. Pricing reflects the compound's purity grade and the complexity of its synthesis.

Future research directions for 3-(3-Bromophenyl)-1H-pyrazole-4-carbaldehyde include exploring its potential in bioconjugation chemistry and proteolysis targeting chimera (PROTAC) development. These emerging applications in drug discovery could further elevate the importance of this versatile building block in medicinal chemistry.

For researchers working with CAS 696646-49-8, understanding its structure-activity relationships is crucial for maximizing its potential in various applications. The compound's unique combination of a hydrogen bond acceptor (pyrazole nitrogen), hydrogen bond donor (pyrazole NH), and electrophilic center (aldehyde) creates multiple interaction possibilities with biological targets or material components.

In conclusion, 3-(3-Bromophenyl)-1H-pyrazole-4-carbaldehyde represents an important tool in modern chemical research. Its versatility as a synthetic intermediate, combined with the growing interest in pyrazole-containing compounds, ensures its continued relevance across multiple scientific disciplines. As research progresses, we anticipate new discoveries that will further expand the applications of this valuable chemical building block.

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Amadis Chemical Company Limited
(CAS:696646-49-8)3-(3-Bromophenyl)-1H-pyrazole-4-carbaldehyde
A1172213
Purity:99%/99%/99%
Quantity:250mg/1g/5g
Price ($):158.0/319.0/1273.0
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